Technical Whitepaper: Structural Elucidation and Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)
Technical Whitepaper: Structural Elucidation and Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethanone (CAS 54839-12-2)
Executive Summary
In the realm of medicinal chemistry and agrochemical development, halogenated and cyclopropyl-containing building blocks are highly valued for their ability to fine-tune the pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1]. 1-(4-Chlorophenyl)-2-cyclopropylethanone is a specialized ketone intermediate that bridges a para-chlorophenyl moiety with a cyclopropyl group via an ethanone linker. This unique architecture provides a critical balance of lipophilicity, metabolic stability, and rigid steric bulk. This whitepaper details its chemical identity, structural rationale, and provides a field-proven, self-validating protocol for its precision synthesis.
Chemical Identity & Structural Architecture
The structural integrity of a building block dictates its downstream utility. The target compound, CAS 54839-12-2, features three distinct functional zones that researchers leverage during drug design[2]:
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4-Chlorophenyl Ring : The para-chloro substitution confers lipophilicity and effectively blocks para-position metabolic oxidation (e.g., by hepatic CYP450 enzymes), increasing the biological half-life of downstream derivatives.
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Carbonyl Core (Ethanone) : Serves as the primary electrophilic center for derivatization. It is highly susceptible to reductive amination, Wittig olefination, or reduction to the corresponding secondary alcohol.
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Cyclopropyl Ring : Introduces a rigid, compact steric footprint. Unlike linear alkyl chains, the cyclopropyl group restricts conformational freedom, which often enhances target binding affinity and alters the metabolic profile.
Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | 1-(4-Chlorophenyl)-2-cyclopropylethanone |
| CAS Registry Number | 54839-12-2 |
| Molecular Formula | C11H11ClO |
| Molecular Weight | 194.66 g/mol |
| Monoisotopic Mass | 194.04984 Da |
| SMILES String | C1CC1CC(=O)C2=CC=C(C=C2)Cl |
| InChIKey | QKCYUBJJPXLRFJ-UHFFFAOYSA-N |
| Predicted XLogP | ~3.3 |
(Data aggregated from PubChemLite and American Elements[1][2])
Mechanistic Synthesis Pathways: The Weinreb Amide Approach
While bulk industrial synthesis often relies on the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylacetyl chloride, this approach can suffer from regioselectivity issues (yielding ortho/para mixtures) and requires harsh Lewis acidic conditions.
For research and drug development professionals requiring high-purity intermediates, the Weinreb Ketone Synthesis is the gold standard[3]. Developed by Steven M. Weinreb, this method involves the reaction of an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent[3][4].
The Causality of the Weinreb Approach : The critical advantage of the Weinreb amide is the formation of a highly stable, five-membered chelate intermediate upon the addition of the Grignard reagent[5]. The magnesium atom is coordinated by both the carbonyl oxygen and the methoxy oxygen[4][5]. This stable tetrahedral intermediate prevents the collapse of the carbonyl during the reaction, strictly prohibiting a second equivalent of the Grignard reagent from adding and forming an unwanted tertiary alcohol[4]. The desired ketone is only liberated during the acidic aqueous workup[5].
Figure 1: Mechanistic workflow of the Weinreb ketone synthesis for CAS 54839-12-2.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The stability of the Weinreb amide allows for isolation and purity verification before the critical carbon-carbon bond-forming step.
Phase 1: Preparation of the Weinreb Amide
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Activation : Dissolve 2-cyclopropylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
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Causality: EDC/HOBt forms a highly reactive active ester while preventing unwanted side reactions.
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Amidation : Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).
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Causality: DIPEA neutralizes the hydrochloride salt, liberating the free amine to drive the nucleophilic attack on the active ester.
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Isolation : Stir at room temperature for 12 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. The resulting N-methoxy-N-methyl-2-cyclopropylacetamide is typically pure enough for the next step without chromatography[5].
Phase 2: Grignard Addition and Ketone Liberation
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Setup : Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
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Causality: Cooling minimizes side reactions and controls the exothermic nature of the Grignard addition.
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Addition : Dropwise, add a commercially available solution of (4-chlorophenyl)magnesium bromide in THF (1.1 eq)[3].
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Chelation : Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.
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Self-Validation Check: The reaction stalls at the stable tetrahedral intermediate, preventing over-alkylation[4]. TLC monitoring will show the complete disappearance of the amide starting material.
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Quench and Hydrolysis : Cool the mixture back to 0 °C and carefully quench with 1M aqueous HCl.
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Causality: The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the target ketone and water-soluble magnesium salts[5].
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Extraction & Purification : Extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield pure 1-(4-chlorophenyl)-2-cyclopropylethanone.
Analytical Characterization & Validation
To ensure experimental integrity, the synthesized compound must be rigorously validated against expected spectral parameters:
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LC-MS : Electrospray ionization (ESI) will yield a prominent [M+H]+ peak at m/z 195.05[2]. The distinctive 3:1 isotopic pattern of the chlorine atom (due to ³⁵Cl and ³⁷Cl isotopes) will be clearly visible at 195.05 and 197.05.
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¹H NMR (CDCl3) : Look for the characteristic AB quartet of the para-substituted aromatic ring between 7.4 - 7.9 ppm. The methylene protons (-CH2-) adjacent to the carbonyl and cyclopropyl group will appear as a distinct doublet around 2.8 - 3.0 ppm, coupling to the cyclopropyl methine proton.
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IR Spectroscopy : A strong, sharp absorption band around 1680–1690 cm⁻¹ is indicative of the conjugated aryl ketone carbonyl stretch.
References
- 54839-12-2 (C11H11ClO)
- Source: wikipedia.
- 1-(4-chlorophenyl)
- Source: chemistrysteps.
- Synthesis of Weinreb and their Derivatives (A Review)
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - 54839-12-2 (C11H11ClO) [pubchemlite.lcsb.uni.lu]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
